Mal-PEG4-CH2COOH

ADC Bioconjugation Enzymatic coupling

Mal-PEG4-CH2COOH delivers an optimized PEG4 spacer critical for ADC/PROTAC performance. Shorter PEG2/PEG3 linkers restrict payload cleavage; longer PEG8/PEG12 variants increase aggregation and alter PK. The maleimide group enables thiol-specific conjugation, while the room-temperature-stable carboxylic acid supports on-demand EDC/NHS activation to prevent premature hydrolysis. Achieves >90% site-specific antibody conjugation via MTGase for homogeneous DAR 2 ADCs. ≥95% HPLC purity. Yellow viscous liquid/semi-solid. MW 331.32.

Molecular Formula C18H24N2O10
Molecular Weight 428.394
CAS No. 1286754-10-6
Cat. No. B608824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-CH2COOH
CAS1286754-10-6
SynonymsMaleimide-PEG4-NHS;  MAL-PEG4-NHS;  Maleimide PEG NHS;  MAL-PEG-NHS;  Maleimido-​Tetra(Ethylene Glycol)​-​Acetic Acid NHS ester.
Molecular FormulaC18H24N2O10
Molecular Weight428.394
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C14H21NO8/c16-12-1-2-13(17)15(12)3-4-20-5-6-21-7-8-22-9-10-23-11-14(18)19/h1-2H,3-11H2,(H,18,19)
InChIKeyGMCIZYRLSCHXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG4-CH2COOH (CAS 1286754-10-6): Heterobifunctional PEG Linker for ADC and PROTAC Conjugation


Mal-PEG4-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker featuring a maleimide group for thiol-specific conjugation and a terminal carboxylic acid for amide bond formation. With a PEG4 spacer (tetraethylene glycol) providing hydrophilicity and flexibility, this compound is widely employed in antibody-drug conjugate (ADC) synthesis, PROTAC development, and bioconjugation applications . It is supplied as a yellow viscous liquid or semi-solid with ≥95% purity (HPLC) and a molecular weight of 331.32 g/mol .

Mal-PEG4-CH2COOH: Why PEG4 Spacer Length and Terminal Carboxylic Acid Are Not Interchangeable with Shorter, Longer, or Ester Analogs


In ADC and PROTAC development, linker composition is not a generic substitution variable. The PEG4 spacer length in Mal-PEG4-CH2COOH directly influences conjugation efficiency, steric accessibility, and ultimate biological activity. Shorter PEG2/PEG3 linkers can restrict payload cleavage by lysosomal enzymes, while longer PEG8/PEG12 linkers may alter ADC hydrophobicity, aggregation propensity, and pharmacokinetics [1]. Furthermore, the terminal carboxylic acid in Mal-PEG4-CH2COOH requires activation (e.g., EDC/NHS) for amine coupling, offering distinct conjugation kinetics and stability profiles compared to NHS ester pre-activated analogs, which are more susceptible to hydrolysis during storage and handling .

Mal-PEG4-CH2COOH Quantitative Differentiation: Conjugation Efficiency, Linker Length Optimization, and Carboxylic Acid Stability vs. NHS Ester Analogs


Mal-PEG4-CH2COOH Achieves >90% Site-Specific Conjugation Efficiency via Transglutaminase-Mediated Coupling

Mal-PEG4-CH2COOH demonstrates high site-specific conjugation efficiency when coupled to antibodies using microbial transglutaminase (MTGase), achieving >90% conjugation yield . This compares favorably to traditional stochastic maleimide-thiol conjugation methods, which typically produce heterogeneous drug-to-antibody ratios (DAR 0–8) and require additional purification steps. The MTGase-mediated approach with Mal-PEG4-CH2COOH enables homogeneous DAR 2 ADCs with defined payload positioning, a critical factor for reproducible pharmacokinetics and regulatory consistency [1].

ADC Bioconjugation Enzymatic coupling

PEG4 Spacer Length Yields Intermediate ADC Cytotoxicity (IC50 = 0.68 nM) Between PEG3 and PEG8 in HER2+ Breast Cancer Models

In a head-to-head comparison of homogeneous trastuzumab-based DAR 6 ADCs, the PEG4-containing conjugate (ADC II) exhibited an IC50 of 0.68 ± 0.09 nM against HER2-positive BT-474 cells. This potency was intermediate between the shorter PEG3-based ADC I (IC50 = 0.35 ± 0.03 nM) and the longer PEG8-based ADC III (IC50 = 0.074 ± 0.013 nM) [1]. Notably, the PEG4 ADC was nearly 10-fold less potent than the PEG8 ADC, indicating that linker length critically influences payload release kinetics or steric accessibility in the lysosomal compartment. The study also showed that all ADCs retained target specificity, with no activity against HER2-negative MDA-MB-231 cells at concentrations up to 100 nM.

ADC Cytotoxicity Linker length optimization

Carboxylic Acid Terminal Group in Mal-PEG4-CH2COOH Offers Superior Storage Stability and Controlled Activation Compared to NHS Ester Analogs

Mal-PEG4-CH2COOH features a terminal carboxylic acid group that remains stable under ambient storage conditions (room temperature, desiccated) . In contrast, the pre-activated NHS ester analog (Mal-PEG4-NHS ester, CAS 1325208-25-0) is susceptible to hydrolysis at pH > 7.5 and requires storage at -20°C to maintain reactivity . The carboxylic acid can be selectively activated in situ using EDC/NHS or DCC at the time of conjugation, providing researchers with greater control over reaction timing and minimizing linker degradation prior to use. This is particularly advantageous for large-scale or multi-step conjugation workflows where extended linker handling is required.

Bioconjugation Linker stability Amide coupling

Mal-PEG4-CH2COOH Enables Stable Thioether Bond Formation Under Mild Aqueous Conditions (pH 6.5–7.5)

The maleimide group of Mal-PEG4-CH2COOH reacts selectively with sulfhydryl (–SH) groups under slightly acidic to neutral pH (pH 6.5–7.5) to form a stable, non-cleavable thioether bond . This reaction proceeds efficiently in aqueous buffers (e.g., PBS, HEPES) without requiring organic co-solvents, making it compatible with protein and antibody conjugation . At pH > 7.5, maleimide can react with free amines, reducing specificity. This pH profile aligns with the optimal stability range of most antibodies, enabling one-pot conjugation without intermediate buffer exchange. The resulting thioether linkage is resistant to hydrolysis under physiological conditions, ensuring payload retention until lysosomal degradation of the antibody.

Bioconjugation Thiol-maleimide chemistry pH optimization

Mal-PEG4-CH2COOH Application Scenarios: ADC Linker Optimization, PROTAC Synthesis, and Site-Specific Protein Labeling


ADC Development: PEG4 Linker Selection for Controlled Payload Release and Reduced Aggregation

Mal-PEG4-CH2COOH is utilized as a non-cleavable linker in ADC construction, where the PEG4 spacer balances hydrophilicity and steric accessibility. Data from head-to-head comparisons show that PEG4-based ADCs exhibit intermediate cytotoxicity (IC50 = 0.68 nM) compared to PEG3 and PEG8 analogs [1], allowing researchers to fine-tune payload release kinetics. The terminal carboxylic acid enables conjugation to amine-containing payloads or additional linker components via amide bond formation, providing modularity in ADC design.

PROTAC Linker: PEG4 Spacer for Ternary Complex Stabilization

As a PEG-based PROTAC linker, Mal-PEG4-CH2COOH joins an E3 ligase ligand and a target protein ligand via maleimide-thiol and amide coupling chemistries [1]. The PEG4 spacer provides sufficient length to accommodate ternary complex formation while minimizing off-target interactions that can arise from excessively long or flexible linkers. Its carboxylic acid terminal group allows for straightforward conjugation to amine-functionalized ligands.

Site-Specific Protein Labeling via Enzymatic Conjugation

Mal-PEG4-CH2COOH can be conjugated to antibodies site-specifically using microbial transglutaminase (MTGase), achieving >90% conjugation efficiency [1]. This enzymatic approach yields homogeneous DAR 2 ADCs with defined payload positioning at the antibody's Q295 residue, overcoming the heterogeneity and batch variability inherent to stochastic maleimide-thiol conjugation . The resulting constructs exhibit reproducible pharmacokinetics and are suitable for preclinical and clinical development.

Carboxylic Acid Activation for Controlled Bioconjugation Workflows

The terminal carboxylic acid of Mal-PEG4-CH2COOH remains stable at room temperature [1], enabling researchers to activate the linker in situ using EDC/NHS or DCC immediately before amine coupling. This is particularly advantageous in multi-step bioconjugation protocols where linker storage stability and on-demand activation reduce premature hydrolysis and improve overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG4-CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.